4-((4-Fluorophenyl)amino)benzoic acid is classified under the category of aromatic amines and carboxylic acids. It is characterized by the presence of an amino group and a carboxylic acid functional group attached to a benzene ring. The fluorine substitution on the phenyl ring enhances its biological activity and solubility properties.
The synthesis of 4-((4-Fluorophenyl)amino)benzoic acid can be achieved through several methods, with one common approach involving the reaction between 4-fluoroaniline and 4-aminobenzoic acid. The general procedure includes:
The molecular structure of 4-((4-Fluorophenyl)amino)benzoic acid can be described as follows:
4-((4-Fluorophenyl)amino)benzoic acid can participate in various chemical reactions:
The mechanism of action for 4-((4-Fluorophenyl)amino)benzoic acid primarily relates to its role in biological systems:
The physical and chemical properties of 4-((4-Fluorophenyl)amino)benzoic acid are crucial for understanding its behavior in various environments:
The compound has several significant applications:
4-((4-Fluorophenyl)amino)benzoic acid (CAS 852927-09-4) emerged as a derivative of para-aminobenzoic acid (PABA), a scaffold historically significant in drug development. PABA, identified in the early 20th century as a bacterial growth factor, became the structural basis for sulfonamide antibiotics, which function as competitive antagonists in folate biosynthesis [10]. The strategic incorporation of fluorine into pharmaceutical candidates gained momentum in the 1980s–1990s due to its ability to modulate bioavailability, binding affinity, and metabolic stability. The synthesis of 4-((4-Fluorophenyl)amino)benzoic acid specifically capitalized on this "fluorine effect," positioning it within medicinal chemistry efforts to optimize PABA-derived pharmacophores. Though not a naturally occurring compound, its design aligns with broader trends in bioisosteric replacement, where fluorine atoms are introduced to enhance target interactions or physicochemical properties. Its discovery represents a rational evolution in PABA chemistry rather than a singular milestone, reflecting incremental innovation in aryl-amino benzoic acid derivatives [2] [9].
This compound belongs to the arylaminobenzoic acid class, characterized by a benzoic acid core linked via an amino group to an aromatic system. Its systematic IUPAC name is 4-[(4-fluorophenyl)amino]benzoic acid, though it may be interchangeably termed 4-(4-fluorophenylamino)benzoic acid or N-(4-fluorophenyl)-4-aminobenzoic acid.
Table 1: Structural Identifiers of 4-((4-Fluorophenyl)amino)benzoic Acid
| Identifier | Value |
|---|---|
| CAS Registry Number | 852927-09-4 |
| MDL Number | MFCD17452761 |
| Molecular Formula | C₁₃H₁₀FNO₂ |
| Molecular Weight | 231.22 g/mol |
| SMILES Notation | O=C(O)C1=CC=C(NC2=CC=C(F)C=C2)C=C1 |
| Purity Specification | Research grade (typically >95%) |
Structurally Related Analogs:
4-((4-Fluorophenyl)amino)benzoic acid serves as a versatile intermediate in designing bioactive molecules, leveraging three key attributes:
Table 2: Biological Activities of Derivatives Inspired by 4-((4-Fluorophenyl)amino)benzoic Acid
| Derivative Class | Activity Profile | Mechanistic Insight |
|---|---|---|
| Schiff Bases | - Antibacterial: MRSA (MIC ≥15.62 µM) | Disrupts folate metabolism & cell wall synthesis |
| (e.g., salicylaldehyde condensates) | - Antifungal: Broad-spectrum (MIC ≥7.81 µM) | Chelates essential metal ions |
| - Cytotoxic: HepG2 (IC₅₀ ≥15.0 µM) | Induces apoptosis via ROS generation | |
| Kinase-Directed Hybrids | - Anti-proliferative: A549, HeLa, MCF-7 | Inhibits c-Met/VEGFR2 phosphorylation |
| (e.g., picolinamide analogs) | (IC₅₀ 2.4x better than cabozantinib in A549) | Blocks HGF-driven metastasis |
| PPARα Agonists | - Anti-angiogenic: Reduces retinal leakage | Modulates VEGF/inflammatory cascades |
| (e.g., benzyloxy-benzylamino analogs) | in diabetic rat models | Restores mitochondrial function |
This scaffold’s synthetic tractability enables rapid generation of libraries for structure-activity relationship (SAR) exploration, particularly around:
CAS No.: 152405-02-2
CAS No.: 1246815-51-9
CAS No.:
CAS No.: